molecular formula C8H10O2S B3246268 4-Methylthiophene-3-carboxylic acid ethyl ester CAS No. 177032-11-0

4-Methylthiophene-3-carboxylic acid ethyl ester

Cat. No. B3246268
CAS RN: 177032-11-0
M. Wt: 170.23 g/mol
InChI Key: ZNSIHGXAXBRNSW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Methylthiophene-3-carboxylic acid is a compound with the molecular formula C6H6O2S . It has a molecular weight of 142.18 and is a solid at room temperature . It is stored in a dark place, sealed in dry conditions .


Synthesis Analysis

The synthesis of thiophene derivatives has been a topic of interest in recent years . A practical synthesis of 2-methylthiophene-3-carboxylic acid ethyl ester has been reported, which involves the use of TurboGrignard reagents in a LiCl-mediated halogen–magnesium exchange reaction . This method provides several advantages over previous methods, including operational simplicity, avoidance of the use of strong bases such as n-butyllithium, and application of noncryogenic conditions .


Molecular Structure Analysis

The molecular structure of 4-Methylthiophene-3-carboxylic acid is represented by the InChI code 1S/C6H6O2S/c1-4-2-9-3-5 (4)6 (7)8/h2-3H,1H3, (H,7,8) . This indicates that the molecule consists of a thiophene ring with a methyl group at the 4-position and a carboxylic acid group at the 3-position.


Chemical Reactions Analysis

The chemical reactions involving thiophene derivatives are diverse and complex. For instance, the Suzuki–Miyaura coupling reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction . Boronic esters, such as pinacol, neopentyl, and catechol boronic esters, are commonly used for this reaction due to their relative cost, reactivity, stability, and ease of preparation .


Physical And Chemical Properties Analysis

4-Methylthiophene-3-carboxylic acid has a molecular weight of 142.18 . It is a solid at room temperature and should be stored in a dark place, sealed in dry conditions .

Mechanism of Action

While the specific mechanism of action for 4-Methylthiophene-3-carboxylic acid ethyl ester is not mentioned in the search results, the formation of esters from carboxylic acids and alcohols in the presence of concentrated sulphuric acid acting as the catalyst is a well-known process . This reaction is slow and reversible, and the ester is distilled off as soon as it is formed to reduce the chances of the reverse reaction happening .

Safety and Hazards

The safety information for 4-Methylthiophene-3-carboxylic acid indicates that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing mist, gas or vapours, avoiding contact with skin and eyes, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, removing all sources of ignition, and evacuating personnel to safe areas .

Future Directions

Thiophene-based analogs have been of interest to a growing number of scientists as a potential class of biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects . Therefore, the use of thiophenes as building blocks will undoubtedly continue to receive much attention in the pharmaceutical industry .

properties

IUPAC Name

ethyl 4-methylthiophene-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10O2S/c1-3-10-8(9)7-5-11-4-6(7)2/h4-5H,3H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZNSIHGXAXBRNSW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CSC=C1C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

170.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

4-Methyl-3-thiophenecarboxylic acid (1.42 g) (synthesized in accordance with the method described in J. Org. Chem., 51, 230 (1986)) was dissolved in N,N-dimethylformamide (30 ml), and iodoethane (0.8 ml) and potassium carbonate (1.38 g) were added. The mixture was stirred at room temperature for 15 hours, poured into water. and extracted with diethyl ether. The extract was washed with 5% aqueous potassium hydrogen sulfate, dried over anhydrous magnesium sulfate and concentrated under reduced pressure to give ethyl 4-methyl-3-thiophenecarboxylate (1.7 g). Ethyl 4-methyl-3-thiophenecarboxylate (1.7 g) was dissolved in acetonitrile (30 ml), and sulfuryl chloride (1.2 ml) in acetonitrile (20 ml) was added. The mixture was stirred at room temperature for 1 hour, and then 10% aqueous sodium thiosulfate (100 ml) was added and stirred at room temperature for 2 hours. The mixture was extracted with ethyl acetate, dried over anhydrous magnesium sulfate and concentrated under reduced pressure to give a mixture of ethyl 5-chloro-4-methyl-3-thiophenecarboxylate and ethyl 2,5-dichloro-4-methyl-3-thiophenecarboxylate. The mixture of ethyl 5-chloro-4-methyl-3-thiophenecarboxylate and 2,5-dichloro-4-methyl-3-thiophenecarboxylate was dissolved in ethanol (10 ml) and tetrahydrofuran (10 ml), and 1N aqueous sodium hydroxide (20 ml) was added. The mixture was stirred at room temperature for 2 hours, and washed with diethyl ether. The aqueous layer was acidified with 1N hydrochloric acid and extracted with ethyl acetate. The extract was dried over anhydrous magnesium sulfate and concentrated under reduced pressure to give a mixture of 5-chloro-4-methyl-3-thiophenecarboxylic acid and 2,5-dichloro-4-methyl-3-thiophenecarboxylic acid. The mixture was suspended in toluene (15 ml). Oxalyl chloride (1.31 ml) was added dropwise and then N,N-dimethylformamide (1 drop) was added. The mixture was stirred at room temperature for 1 hour and concentrated under reduced pressure. The residue was dissolved in ethyl acetate (5 ml) and added dropwise into a mixture of 25% aqueous ammonia solution (16 ml) and ethyl acetate (50 ml) with stirring under ice-cooling. The resulting mixture was stirred at room temperature for 10 minutes. The organic layer was collected and the aqueous layer was extracted with ethyl acetate. The organic layers were combined and dried over anhydrous magnesium sulfate and concentrated under reduced pressure. The residue was purified by silica gel column chromatography to give 5-chloro-4-methyl-3-thiophenecarboxamide (0.83 g) and 2,5-dichloro-4-methyl-3-thiophenecarboxamide (0.61 g).
Quantity
1.42 g
Type
reactant
Reaction Step One
Quantity
0.8 mL
Type
reactant
Reaction Step Two
Quantity
1.38 g
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
30 mL
Type
solvent
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Methylthiophene-3-carboxylic acid ethyl ester
Reactant of Route 2
Reactant of Route 2
4-Methylthiophene-3-carboxylic acid ethyl ester
Reactant of Route 3
Reactant of Route 3
4-Methylthiophene-3-carboxylic acid ethyl ester
Reactant of Route 4
Reactant of Route 4
4-Methylthiophene-3-carboxylic acid ethyl ester
Reactant of Route 5
Reactant of Route 5
4-Methylthiophene-3-carboxylic acid ethyl ester
Reactant of Route 6
Reactant of Route 6
4-Methylthiophene-3-carboxylic acid ethyl ester

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.